molecular formula C13H16BN3O3S B6337843 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester CAS No. 2096333-22-9

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester

Cat. No.: B6337843
CAS No.: 2096333-22-9
M. Wt: 305.2 g/mol
InChI Key: VHOZQQDSXJWJAK-UHFFFAOYSA-N
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Description

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester is a complex organic compound that combines the structural features of pyridazinone, thiazole, and boronic acid pinacol ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the pyridazinone and thiazole intermediates. These intermediates are then coupled with boronic acid pinacol ester under specific reaction conditions. The Suzuki–Miyaura coupling reaction is commonly employed for this purpose, utilizing palladium catalysts and base in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization. The process may also involve continuous flow chemistry techniques to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor binding studies. The thiazole and pyridazinone rings contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O3S/c1-12(2)13(3,4)20-14(19-12)9-8-21-11(16-9)17-10(18)6-5-7-15-17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZQQDSXJWJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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